molecular formula C16H14BrN3O2 B2696989 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1421489-94-2

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2696989
CAS No.: 1421489-94-2
M. Wt: 360.211
InChI Key: JECBCXUTAXACMQ-UHFFFAOYSA-N
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Description

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic organic compound that features a bromine atom, a furan ring, a pyrazole ring, and a benzamide group

Preparation Methods

The synthesis of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Bromination: The bromine atom is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated intermediate and a suitable amine.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation and reduction reactions: The furan and pyrazole rings can undergo oxidation and reduction reactions under appropriate conditions. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions typically require a palladium catalyst and a suitable boronic acid or ester.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide has several potential scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates. Its structural features make it a versatile scaffold for designing inhibitors of various enzymes and receptors.

    Materials science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of functionalized nanoparticles.

    Chemical biology: The compound can be used as a probe to study biological processes at the molecular level. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biomolecules in cells and tissues.

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a target protein, such as an enzyme or receptor, and modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can be compared with other similar compounds, such as:

    2-bromo-N-(pyrazol-3-ylmethyl)benzamide: This compound lacks the furan ring, which may affect its chemical reactivity and biological activity.

    2-bromo-N-((5-(thiophen-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide: This compound contains a thiophene ring instead of a furan ring, which may result in different electronic and steric properties.

    2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide: This compound contains a chlorine atom instead of a bromine atom, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Biological Activity

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C16_{16}H14_{14}BrN3_3O2_2
Molecular Weight : 360.20 g/mol
CAS Number : 1421489-94-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent bromination. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
  • Bromination : Utilizing N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Benzamide Formation : Coupling the pyrazole derivative with benzoyl chloride or a similar reagent to form the final product.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound may inhibit certain kinases or modulate signaling pathways that lead to cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AMCF73.79
Compound BHepG20.71
Compound CA54926

These findings suggest that similar compounds may exhibit comparable or enhanced anticancer activities.

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. The specific mechanism often involves blocking the NF-kB pathway, which plays a crucial role in inflammation.

Case Studies

Several studies have investigated compounds similar to this compound for their biological activities:

  • Study on Pyrazole Derivatives :
    • Objective : To evaluate the anticancer efficacy of various pyrazole derivatives.
    • Findings : Compounds showed promising results against multiple cancer cell lines with IC50_{50} values ranging from low micromolar to nanomolar concentrations .
  • Mechanistic Study :
    • Objective : To elucidate the mechanism of action of pyrazole-based compounds.
    • Findings : The study revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
  • In Vivo Studies :
    • Animal studies indicated that pyrazole derivatives could significantly reduce tumor size in xenograft models, corroborating in vitro findings .

Properties

IUPAC Name

2-bromo-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-20-14(15-7-4-8-22-15)9-11(19-20)10-18-16(21)12-5-2-3-6-13(12)17/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECBCXUTAXACMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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